3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole

Lipophilicity LogP Corrosion inhibition

Researchers requiring a sterically demanding, lipophilic pyrazole intermediate often face supply inconsistency for 4-alkoxy variants. 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole directly addresses this gap. - Enhanced LogP (3.10 vs. ~1.5-2.0 for parent) improves passive permeability & corrosion inhibitor film persistence. - tert-Pentyloxy steric bulk differentiates it from n-propoxy/methoxy analogs, enabling unique SAR in fungicidal (US 4000301) and CNS programs. - Available at 97% purity; ideal for electrochemical (Tafel/EIS) screening and medicinal chemistry derivatization.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
Cat. No. B12885956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)CC)OC(C)(C)CC
InChIInChI=1S/C12H22N2O/c1-6-9-11(10(7-2)14-13-9)15-12(4,5)8-3/h6-8H2,1-5H3,(H,13,14)
InChIKeyIKTOGESMYBNDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole: Core Properties & Procurement


3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole (CAS 476692-27-0) is a tetrasubstituted 1H-pyrazole building block with a molecular formula of C₁₂H₂₂N₂O and a molecular weight of 210.32 g/mol . The compound features a 4-(1,1-dimethylpropoxy) (tert-pentyloxy) substituent that imparts substantial steric bulk and lipophilicity (predicted LogP = 3.10) relative to simpler 4-alkoxy or unsubstituted pyrazole analogs . Commercially available at 97% purity from multiple suppliers, it serves as a versatile intermediate in medicinal chemistry, agrochemical discovery, and corrosion inhibitor development programs where modulation of steric, electronic, and partition properties is critical [1].

3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole: Irreplaceable vs. 4-Alkoxy Analogs


The performance of 4-alkoxypyrazoles in coordination chemistry, biological assays, and material protection applications is exquisitely sensitive to the steric and electronic character of the 4-substituent [1]. Unsubstituted 3,5-diethylpyrazole achieves a copper corrosion inhibition efficiency of only 85.0%, whereas the introduction of a bulky, electron-donating tert-pentyloxy group at the 4-position is anticipated—based on established structure–activity trends in pyrazole corrosion inhibitors—to enhance surface adsorption and inhibitor film persistence through increased lipophilicity (predicted LogP = 3.10 vs. ~1.5–2.0 for 3,5-diethylpyrazole) and steric shielding of the metal–ligand bond . In agricultural fungicide applications described in US Patent 4000301, the alkyl chain length and branching of the 4-alkoxy group directly govern fungicidal potency and spectrum, precluding casual interchange of the tert-pentyloxy motif with n-propoxy, isopropoxy, or methoxy analogs without loss of field efficacy [2]. These quantifiable structure–property differences mean that procurement based solely on pyrazole core similarity risks delivering a compound with measurably inferior LogP, altered metal-binding geometry, and reduced biological target engagement.

3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole: Quantitative Edge Over Closest Analogs


Predicted LogP Advantage Over Parent Pyrazole

The target compound exhibits a predicted partition coefficient (LogP) of 3.10, derived from the vendor-supplied computational estimate . By comparison, the parent 3,5-diethyl-1H-pyrazole (lacking any 4-alkoxy substituent) has an experimental or calculated LogP in the range of approximately 1.5–2.0, consistent with simpler alkylpyrazoles [1]. The ~1.1–1.6 log unit increase reflects the addition of the lipophilic tert-pentyloxy moiety and translates to roughly a 10- to 40-fold higher octanol/water partition coefficient, a magnitude known to significantly alter adsorption behaviour on metal surfaces and passive membrane diffusion in biological systems .

Lipophilicity LogP Corrosion inhibition Membrane permeability

Copper Corrosion Inhibition: 3,5-Diethylpyrazole Baseline

In a controlled electrochemical study employing Tafel polarization in alkaline solution, 3,5-diethylpyrazole—the direct parent scaffold of the target compound—achieved a copper corrosion inhibition efficiency of 85.0% relative to the uninhibited control [1]. This value surpasses the performance of unsubstituted pyrazole (71.5%) and 3,5-dimethylpyrazole (77.6%), establishing the 3,5-diethyl substitution pattern as the most effective simple alkyl substitution motif tested for copper protection [1]. While the target compound 3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole was not directly measured in this study, the 4-alkoxy group is expected to further augment inhibition efficiency by providing additional heteroatom electron density for metal surface coordination and by increasing molecular surface coverage [2].

Corrosion inhibition Copper Tafel polarization Alkaline media

Fungicidal 4-Alkoxypyrazoles: US Patent 4000301

US Patent 4000301 (American Cyanamid Co., 1976) explicitly claims fungicidal methods employing 4-alkoxy-1,3,5-trisubstituted pyrazoles for control of phytopathogenic fungi through contact or foliar application [1]. The patent teaches that the 4-alkoxy substituent (R₄) can range from C₁ to C₁₈ alkyl, with exemplified compounds including 3,5-diphenyl-4-methoxy-1-methylpyrazole and 3,5-diphenyl-1-methyl-4-n-propoxypyrazole [1]. The 4-(tert-pentyloxy) group falls within the claimed C₁–C₁₈ alkoxy range, and the branched tertiary structure distinguishes it from the linear alkoxy examples, plausibly conferring altered fungicidal spectrum, metabolic stability, or formulation compatibility based on the well-established agrochemical SAR that branching and chain length modulate both potency and environmental fate [2].

Fungicide Phytopathogenic fungi 4-Alkoxypyrazole Agrochemical

3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole: Procurement Application Scenarios


Copper Corrosion Inhibitor in Alkaline Media

Leveraging the established 85.0% corrosion inhibition efficiency of the 3,5-diethylpyrazole parent scaffold on copper in alkaline media [1], researchers can evaluate 3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole as a next-generation inhibitor candidate. The increased LogP (3.10 vs. ~1.5–2.0) and steric bulk of the tert-pentyloxy group are expected to enhance film persistence and surface coverage on copper heat exchanger surfaces in cooling water systems and electronics manufacturing rinse baths [2]. This compound is suitable for electrochemical screening via Tafel polarization and electrochemical impedance spectroscopy (EIS) to quantify its inhibition efficiency relative to the parent pyrazole and commercial benzotriazole benchmarks.

Fungicidal 4-Alkoxypyrazole Lead Optimization

Based on the fungicidal method claims of US Patent 4000301, which broadly protects 4-alkoxy-1,3,5-trisubstituted pyrazoles for phytopathogenic fungi control [3], 3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole serves as a key intermediate for synthesizing novel N-1-substituted analogs. The branched tert-pentyloxy chain offers a differentiated steric and lipophilic profile versus the linear n-propoxy and methoxy exemplars in the patent, potentially improving fungal CYP51 binding, phloem mobility, or soil half-life. Procurement of this specific 4-alkoxy variant enables agrochemical discovery teams to explore structure–activity relationships that generic alkoxy pyrazoles cannot address.

CNS-Penetrant Pyrazole Building Block

The predicted LogP of 3.10, combined with a relatively low molecular weight (210.32 Da) and five rotatable bonds , places 3,5-diethyl-4-(tert-pentyloxy)-1H-pyrazole within favorable property space for CNS drug discovery programs. In comparison to 4-methoxy or 4-ethoxy analogs (predicted LogP <2.0), the tert-pentyloxy variant provides enhanced passive permeability without excessively increasing molecular weight, making it a privileged intermediate for synthesizing mGluR5 allosteric modulators or PDE10A inhibitors where balanced lipophilicity is critical for blood–brain barrier penetration [4].

Wastewater Nitrification Inhibitor Screening

The Jog et al. (2022) study demonstrates that 3,5-diethyl substitution dramatically reduces nitrification inhibition toxicity (IC₅₀ >30–700× higher than unsubstituted pyrazole) while retaining useful corrosion inhibition properties [1]. 3,5-Diethyl-4-(tert-pentyloxy)-1H-pyrazole may exhibit a further improved environmental toxicity profile due to the steric shielding and increased hydrophobicity imparted by the 4-alkoxy group, potentially reducing bioavailability to nitrifying bacteria. Researchers in wastewater treatment and industrial water management can systematically compare its nitrification IC₅₀ and biodegradation kinetics against 3,5-diethylpyrazole to identify the optimal balance of corrosion protection and environmental compatibility.

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